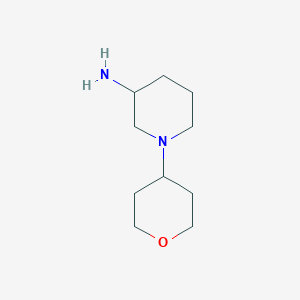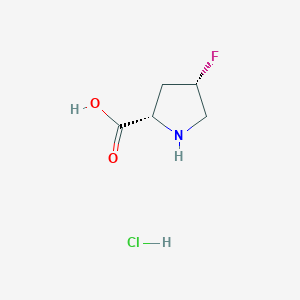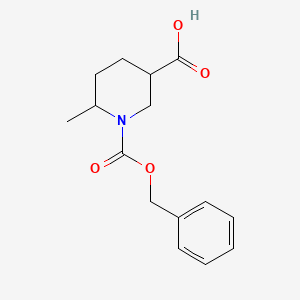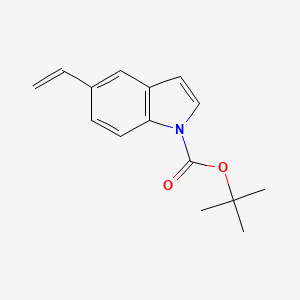
1-(Oxan-4-yl)piperidin-3-amine
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine is a chemical compound with the molecular formula C10H20N2O It is a heterocyclic amine that contains both a piperidine and a tetrahydropyran ring
Mécanisme D'action
Target of Action
The primary target of 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine is the Kappa Opioid Receptor (KOR) . The KOR is a type of opioid receptor in the brain that plays a key role in the regulation of pain, mood, and consciousness.
Mode of Action
1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation by other substances, preventing the receptor’s usual effects.
Biochemical Pathways
The KOR is involved in various biochemical pathways related to pain perception and mood regulation. By acting as an antagonist, 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine can influence these pathways and potentially alleviate symptoms of conditions like pain and mood disorders .
Pharmacokinetics
The compound has been reported to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means it is well-absorbed into the body, distributed to the necessary sites, metabolized efficiently, and excreted in a timely manner. These properties contribute to the compound’s bioavailability, or the extent to which it can reach its target and exert its effects.
Result of Action
By blocking the KOR, 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine can alter the receptor’s normal functions. This can lead to changes at the molecular and cellular levels, potentially resulting in therapeutic effects for conditions like pain and mood disorders .
Analyse Biochimique
Biochemical Properties
1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acid phosphatase, which catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its catalytic activity.
Cellular Effects
1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the κ-opioid receptor, which is involved in the regulation of mood and pain . This interaction can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine involves its binding interactions with biomolecules. It acts as an inhibitor or activator of specific enzymes, leading to changes in their activity. For instance, its interaction with the κ-opioid receptor results in the inhibition of the receptor’s activity, which in turn affects downstream signaling pathways . Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as pain relief or mood regulation, without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to organs or tissues. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . The effects on metabolic flux and metabolite levels are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, making it important to study these aspects in detail.
Subcellular Localization
1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-yl)piperidin-3-amine typically involves the reaction of piperidine derivatives with tetrahydropyran intermediates. One common method includes the reductive amination of 4-piperidone with tetrahydro-2H-pyran-4-ylamine under hydrogenation conditions using a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Applications De Recherche Scientifique
1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme interactions and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
- N-methyl-1-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine
Uniqueness
1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine and tetrahydropyran ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propriétés
IUPAC Name |
1-(oxan-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-2-1-5-12(8-9)10-3-6-13-7-4-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXABPZZKMDBJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-](/img/structure/B1400775.png)




![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)

